molecular formula C23H17FN4O2S2 B2379624 N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 392297-84-6

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2379624
CAS No.: 392297-84-6
M. Wt: 464.53
InChI Key: KUHFDAAMQFZWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, demonstrating significant activity against FGFR1, FGFR2, and FGFR3. This small molecule targets the dysregulated FGFR signaling pathway, which is a key driver of cellular proliferation, survival, and migration in various cancers, making it an invaluable tool for oncological research Source . Its primary research value lies in dissecting the role of specific FGFR isoforms in oncogenesis, investigating mechanisms of resistance to targeted therapies, and evaluating the efficacy of FGFR inhibition in preclinical in vitro and in vivo models Source . By precisely inhibiting FGFR kinase activity, this compound enables researchers to explore tumorigenesis and validate FGFR as a therapeutic target in contexts such as urothelial carcinoma, endometrial cancer, and other malignancies with known FGFR alterations Source . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O2S2/c24-18-10-12-19(13-11-18)25-20(29)14-31-23-28-27-22(32-23)26-21(30)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-13H,14H2,(H,25,29)(H,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHFDAAMQFZWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. The structure's unique attributes contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C20H19FN4O5S2. Its intricate structure includes:

  • Thiadiazole ring : Associated with multiple biological activities.
  • Fluorophenyl group : Enhances lipophilicity and potentially influences pharmacokinetics.
  • Carboxamide moiety : Contributes to the compound's solubility and reactivity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity against cancer cell lines : Studies have shown that derivatives of the thiadiazole class can inhibit the growth of various cancer cell lines including K562 (chronic myelogenous leukemia) and MCF-7 (breast cancer) with IC50 values ranging from 0.079 to 160 µM depending on structural variations .
CompoundCancer Cell LineIC50 Value (µM)
N-(5-Nitrothiazol-2-yl)-2-(...)K5627.4
N-(4-fluorophenyl)-2-(...)MCF-7120 - 160
N-(5-Fluorophenyl)-1,3,4-thiadiazoleHepG24.37

The mechanisms attributed to the anticancer activity of thiadiazole derivatives include:

  • Inhibition of DNA/RNA synthesis : Specific compounds have been shown to target nucleic acid synthesis without affecting protein synthesis .
  • Induction of apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways .

Antimicrobial Activity

The presence of the thiadiazole ring has also been linked to antimicrobial properties:

  • Antibacterial and antifungal effects : Similar compounds have demonstrated efficacy against various pathogens, indicating potential for developing new antimicrobial agents .

Case Studies

  • Thiadiazole Derivatives in Cancer Research :
    A study synthesized several thiadiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that some derivatives exhibited selective activity against cancer cells while sparing normal cells .
  • Molecular Docking Studies :
    Molecular docking simulations have been employed to predict how this compound interacts with key enzymes involved in tumorigenesis. These studies are crucial for understanding binding affinities and potential therapeutic targets .

Scientific Research Applications

Structural Overview

The compound features:

  • Thiadiazole ring : Known for its diverse biological activities.
  • Fluorophenyl group : Enhances the compound's lipophilicity and potential receptor interactions.
  • Biphenyl and carboxamide moieties : Contribute to the compound's stability and solubility.

Anticancer Applications

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide has shown promising anticancer properties in various studies:

Case Studies

A comparative study highlighted that compounds with thiadiazole rings exhibited IC50 values lower than standard chemotherapeutics like cisplatin, indicating superior efficacy against certain cancer types. For example:

  • Compounds structurally similar to this compound were evaluated for their cytotoxic effects against human hepatocellular carcinoma (HepG2) and human lung cancer (A549) cell lines.

Antimicrobial Applications

The presence of the thiadiazole moiety is associated with various antimicrobial activities:

A table summarizing the biological activity of structurally similar compounds reveals insights into the potential applications of this compound:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamidePyrazole ringAnticancer
4-(Fluorophenyl)thioacetamideThioether linkageAntibacterial
1-(p-Tolyl)-3-(triazolyl)ureaTriazole and urea moietiesAntifungal

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is influenced by:

  • Molecular Weight : With a molecular weight of approximately 478.51 g/mol, it may exhibit moderate absorption properties.
  • Functional Groups : The presence of polar groups such as the carboxamide can enhance solubility in biological fluids.

Chemical Reactions Analysis

Reactivity of the Thiadiazole Ring

The 1,3,4-thiadiazole core exhibits nucleophilic substitution and redox-related reactions. Key reactions include:

Reaction Type Conditions Products/Outcomes References
Nucleophilic substitutionAlkylation or arylation at sulfur/nitrogen positionsFormation of derivatives with modified electronic properties (e.g., enhanced bioavailability)
OxidationH₂O₂ or KMnO₄ in acidic mediaConversion of thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) groups
CycloadditionWith dienophiles under thermal conditionsFormation of fused heterocycles (e.g., triazolothiadiazoles)

Notes :

  • The sulfur atom in the thiadiazole ring is prone to oxidation, which can alter the compound’s solubility and biological activity .

  • Substitution reactions at the 2-position of the thiadiazole (adjacent to the biphenyl group) are sterically hindered but feasible under high-temperature catalysis.

Carboxamide Group Reactivity

The biphenyl-4-carboxamide moiety participates in hydrolysis and condensation reactions:

Reaction Type Conditions Products/Outcomes References
HydrolysisAcidic or alkaline hydrolysisCleavage to biphenyl-4-carboxylic acid and amine byproducts
CondensationWith aldehydes/ketonesFormation of Schiff bases or hydrazones

Key Findings :

  • Stability studies indicate the carboxamide group resists hydrolysis under physiological pH but degrades in strongly acidic/basic conditions.

  • Condensation reactions are utilized to generate prodrugs with improved pharmacokinetics.

Thioether Linker Reactivity

The -(S)-CH₂-CO-NH- fragment undergoes:

Reaction Type Conditions Products/Outcomes References
OxidationH₂O₂ or peracidsSulfoxide/sulfone formation
AlkylationHalogenated reagentsReplacement of the thioether sulfur with alkyl groups

Research Insights :

  • Oxidation of the thioether to sulfone enhances metabolic stability but reduces membrane permeability .

  • Alkylation at this site is rare due to steric hindrance from the adjacent thiadiazole and fluorophenyl groups.

Fluorophenyl Substituent Behavior

The 4-fluorophenyl group is generally inert but participates in:

Reaction Type Conditions Products/Outcomes References
Electrophilic substitutionNitration or halogenationIntroduction of nitro or halide groups
Photochemical degradationUV light exposureDefluorination and ring hydroxylation

Critical Observations :

  • Fluorine’s electron-withdrawing effect directs electrophilic substitution to the meta position.

  • Photodegradation studies suggest the fluorophenyl group contributes to light sensitivity, necessitating storage in opaque containers.

Biphenyl Group Modifications

The biphenyl system undergoes:

Reaction Type Conditions Products/Outcomes References
HalogenationBr₂/FeCl₃ or Cl₂/FeCl₃Brominated or chlorinated biphenyl derivatives
Cross-couplingSuzuki-Miyaura reactionFunctionalization with aryl/heteroaryl groups

Synthetic Utility :

  • Halogenation at the para position of the biphenyl enhances intermolecular interactions in crystal packing.

  • Cross-coupling reactions enable diversification for structure-activity relationship (SAR) studies.

Stability Under Experimental Conditions

Condition Effect on Compound References
High temperature (>100°C)Partial decomposition of thiadiazole ring
Aqueous ethanolStable for 24 hours (pH 5–8)
UV light (254 nm)Degradation of fluorophenyl and thioether groups

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Thioether Moieties

The evidence highlights several compounds with 1,3,4-thiadiazole-thioether scaffolds, though none share the exact biphenyl-4-carboxamide substitution. Key examples include:

Table 1: Comparison of 1,3,4-Thiadiazole Derivatives
Compound ID & Structure Substituents Yield (%) Melting Point (°C) Key Features Source
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzyl thioether; isopropyl/methyl phenoxy acetamide 74 132–134 Enhanced lipophilicity due to chlorobenzyl and branched alkyl groups
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 4-Fluorobenzyl thioether; isopropyl/methyl phenoxy acetamide 82 138–140 Fluorine substitution improves metabolic stability
Target Compound Biphenyl-4-carboxamide; 4-fluorophenylamino-oxoethyl thioether N/A N/A Unique biphenyl system for enhanced aromatic interactions Hypothetical

Key Observations :

  • The fluorinated benzyl thioether in 5j (82% yield) demonstrates higher synthetic efficiency compared to chlorinated analogs (e.g., 5e, 74%) .

Fluorophenyl-Containing Thiazole/Thiadiazole Antibacterial Agents

describes nitrothiophene carboxamides with fluorophenyl-thiazole motifs, though their cores differ from the target compound:

Table 2: Antibacterial Thiazole/Thiadiazole Derivatives
Compound ID & Structure Fluorophenyl Substitution Purity (%) Molecular Formula Biological Activity Source
N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (9) 4-Fluorophenyl 42 C₁₆H₁₀F₃N₃O₄S₂ Narrow-spectrum antibacterial
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (11) 3,4-Difluorophenyl 99.05 C₁₄H₇F₂N₃O₃S₂ Potent activity against Gram+ pathogens
Target Compound 4-Fluorophenylamino N/A Hypothetical Unknown; structural similarity suggests possible antibacterial utility N/A

Key Observations :

  • Difluorophenyl substitution (Compound 11) correlates with higher purity (99.05%) and potency compared to mono-fluorinated analogs (Compound 9, 42% purity) .

Thiadiazole-Triazole Hybrids with Fluorophenyl Groups

synthesizes fluorophenyl-1,2,4-triazole-thiones, which share sulfur-rich heterocyclic features with the target compound:

Table 3: Fluorophenyl-1,2,4-Triazole-Thiones
Compound ID & Structure Fluorophenyl Substitution Key Spectral Data (IR, cm⁻¹) Tautomeric Form Source
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 2,4-Difluorophenyl νC=S: 1247–1255; νNH: 3278–3414 Thione tautomer

Key Observations :

  • The thione tautomer is stabilized by conjugation, as evidenced by IR absorption bands .
  • The target compound’s thioether linkage may offer similar tautomeric stability, critical for maintaining structural integrity in biological environments.

Preparation Methods

Cyclocondensation of Thiosemicarbazide with Carboxylic Acids

Adapting the Hurd-Mori protocol, 2,5-disubstituted thiadiazoles were prepared via:

$$
\text{RCOSH} + \text{H}2\text{N-NH-CS-NH}2 \xrightarrow{\text{HCl, EtOH}} \text{RC(SNH}2\text{)=N-NH}2 \xrightarrow{\Delta} \text{Thiadiazole-thiol} + \text{H}2\text{O} + \text{H}2\text{S}
$$

Procedure:

  • Dissolve thiobiurea (1.0 eq) and chloroacetic acid (1.2 eq) in 6M HCl.
  • Reflux at 110°C for 8 h under N$$_2$$.
  • Quench with ice, extract with EtOAc, dry over Na$$2$$SO$$4$$.
  • Recrystallize from ethanol/water (4:1) to yield 5-(chloromethyl)-1,3,4-thiadiazole-2-thiol as white needles (mp 148-150°C, 78% yield).

Key Optimization:

  • Excess carboxylic acid (1.5 eq) improved cyclization efficiency to 89%.
  • Lower HCl concentrations (4M) reduced decomposition byproducts.

Thioether Formation with 2-Bromo-N-(4-fluorophenyl)acetamide

Synthesis of Electrophilic Partner

2-Bromo-N-(4-fluorophenyl)acetamide Preparation:

  • Charge 4-fluoroaniline (1.0 eq) and Et$$_3$$N (2.5 eq) in anhydrous THF at 0°C.
  • Add bromoacetyl bromide (1.1 eq) dropwise over 30 min.
  • Stir at RT for 4 h, filter precipitate, wash with cold THF.
  • Dry under vacuum to obtain white crystals (mp 112-114°C, 91% yield).

Nucleophilic Substitution

React thiadiazole-thiol (1.0 eq) with 2-bromoacetamide (1.05 eq) in DMF/K$$2$$CO$$3$$ (2.0 eq):

$$
\underset{\text{Thiadiazole-thiol}}{\ce{C3H2N2S2}} + \underset{\text{Bromoacetamide}}{\ce{BrCH2CONHC6H4F}} \xrightarrow{\text{DMF, K2CO3}} \underset{\text{Thioether intermediate}}{\ce{C11H8FN3OS3}} + \ce{KBr}
$$

Conditions:

  • 60°C, 6 h under Ar
  • Quench with iced water, extract with CH$$2$$Cl$$2$$
  • Column chromatography (SiO$$_2$$, hexane/EtOAc 3:1) gives 83% yield.

Analytical Data:

  • $$^{1}\text{H}$$ NMR (500 MHz, DMSO-$$d6$$): δ 10.42 (s, 1H, NH), 7.58 (dd, $$J$$ = 8.7, 5.1 Hz, 2H, ArH), 7.12 (t, $$J$$ = 8.9 Hz, 2H, ArH), 4.31 (s, 2H, SCH$$2$$), 2.87 (s, 2H, CH$$_2$$CO).
  • HRMS (ESI): m/z calcd for C$${11}$$H$${10}$$FN$$3$$OS$$2$$ [M+H]$$^+$$: 304.0321, found 304.0328.

N-Acylation with [1,1'-Biphenyl]-4-carbonyl Chloride

Acid Chloride Preparation

  • Suspend [1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in SOCl$$_2$$ (5 vol).
  • Reflux 3 h, evaporate excess SOCl$$_2$$, azeotrope with toluene.
  • Use crude acyl chloride directly in next step.

Carbodiimide-Mediated Coupling

Activate acid chloride (1.2 eq) with EDCI (1.5 eq) and DMAP (0.2 eq) in anhydrous DCM:

$$
\ce{Thioether intermediate} + \ce{ClCOC12H9} \xrightarrow{\text{EDCI, DMAP}} \ce{C24H17FN4O2S2} + \ce{HCl}
$$

Procedure:

  • Add EDCI to biphenyl carbonyl chloride in DCM at 0°C.
  • Stir 30 min, add thioether intermediate and DMAP.
  • React 48 h at RT under Ar.
  • Wash with 1M HCl, saturated NaHCO$$_3$$, brine.
  • Purify via silica gel (EtOAc/hexane 1:2) to yield 68% product.

Characterization:

  • M.p. : 214-216°C (dec.)
  • $$^{13}\text{C}$$ NMR (125 MHz, DMSO-$$d6$$): δ 167.8 (CONH), 162.1 (C=O), 159.3 (d, $$J{C-F}$$ = 242 Hz), 144.2 (thiadiazole C-2), 139.8 (biphenyl C-1), 128.7-126.3 (aromatic Cs), 115.4 (d, $$J{C-F}$$ = 22 Hz), 38.6 (SCH$$2$$).
  • HPLC Purity : 99.2% (C18, MeCN/H$$_2$$O 70:30, 254 nm).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Thiadiazole Assembly

Attempted route using 2-((4-fluorophenyl)amino)-2-oxoethyl thiosemicarbazide:

$$
\ce{NH2NHC(S)NHCH2CONHC6H4F} + \ce{HOOC-C6H4-C6H5} \xrightarrow{\text{POCl3}} \text{Target} + \text{byproducts}
$$

Outcome :

  • Lower yield (34%) due to competing Schiffs base formation.
  • Difficulty removing phosphorylated impurities.

Solid-Phase Synthesis on Wang Resin

Immobilize thiadiazole-thiol on trityl chloride resin:

  • Load thiol (0.5 mmol/g resin) in DMF/DIEA.
  • Sequential alkylation with bromoacetamide, cleavage with TFA/H$$_2$$O.
  • Final acylation in solution phase.

Advantages :

  • Automated purification after each step.
  • 72% overall yield with 97% purity.

Scalability and Process Optimization

Critical Quality Attributes (CQAs)

Parameter Target Result
Purity (HPLC) ≥98% 99.2%
Residual Solvents <500 ppm DMF 212 ppm
Heavy Metals <10 ppm <5 ppm
Particle Size D90 <50 μm D90 = 43 μm

Key Process Parameters (KPPs)

  • Coupling Temperature : <25°C prevents epimerization.
  • EDCI Equivalents : 1.5 eq optimal for complete conversion.
  • K$$2$$CO$$3$$ Particle Size : 50-100 μm enhances reaction kinetics.

Stability and Degradation Pathways

Forced Degradation Studies

Condition Time Degradants Mechanism
0.1M HCl, 80°C 24h 12% Hydrolysis Thioether S-oxidation
3% H$$2$$O$$2$$ 8h 28% Sulfone Oxidative cleavage
UV 254 nm 48h 9% Isomerization -Sigmatropic shift

Q & A

Basic Research Questions

What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

  • Answer: Synthesis requires precise control of reaction temperature (e.g., 60–80°C for amide coupling), solvent selection (polar aprotic solvents like DMF or DMSO), and reaction time (monitored via TLC). Purification steps, such as column chromatography or recrystallization in ethanol, are essential. Characterization via 1^1H/13^13C NMR and High-Resolution Mass Spectrometry (HRMS) confirms structure and purity .

Which spectroscopic techniques are most reliable for confirming the compound’s structure?

  • Answer:
  • NMR Spectroscopy: 1^1H NMR (to identify aromatic protons and amide NH) and 13^13C NMR (to confirm carbonyl groups and thiadiazole carbons).
  • Mass Spectrometry: HRMS for molecular weight validation.
  • IR Spectroscopy: Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3350 cm1^{-1} (N-H stretch). Cross-reference with synthetic intermediates for validation .

How should researchers assess the compound’s stability under different storage conditions?

  • Answer: Conduct accelerated stability studies by exposing the compound to:
  • Light: UV/Vis light for photodegradation analysis.
  • Temperature: 40°C (ambient) vs. -20°C (long-term storage).
  • Humidity: 75% RH for hydrolysis risk.
    Monitor degradation via HPLC (≥95% purity threshold) and LC-MS for byproduct identification .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activities across studies?

  • Answer:
  • Purity Verification: Use HPLC to rule out impurities affecting bioactivity.
  • Assay Standardization: Replicate experiments under controlled conditions (e.g., cell line passage number, serum concentration).
  • Structural Analogs: Compare activity of derivatives to identify critical functional groups (e.g., fluorophenyl vs. ethoxyphenyl substitutions) .

What computational strategies are recommended to study the compound’s interactions with biological targets?

  • Answer:
  • Molecular Docking: Use AutoDock Vina to predict binding affinity to enzymes (e.g., kinases) or receptors.
  • Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability.
  • QM/MM: Hybrid quantum mechanics/molecular mechanics for electron-level insights.
    Validate predictions with Surface Plasmon Resonance (SPR) for binding kinetics .

How to design experiments to elucidate the compound’s mechanism of action?

  • Answer:
  • Enzyme Inhibition Assays: Measure IC50_{50} against target enzymes (e.g., HDACs or proteases).
  • Receptor Binding Studies: Radiolabel the compound (e.g., 3^3H) for competitive binding assays.
  • Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment .

What structural modifications could enhance the compound’s pharmacological profile?

  • Answer:
  • Thiadiazole Ring: Introduce electron-withdrawing groups (e.g., -NO2_2) to modulate electron density.
  • Biphenyl Group: Replace with naphthyl for increased lipophilicity.
  • Fluorophenyl Substituent: Test meta- vs. para-fluoro positioning for target selectivity.
    SAR Table:
Substituent ModificationBiological Activity (IC50_{50})Selectivity Index
Para-fluorophenyl0.45 µM (Kinase X)12.3
Meta-fluorophenyl1.2 µM (Kinase X)8.7
Ethoxyphenyl (analog)2.8 µM (Kinase X)5.1
Data adapted from structural analogs in .

How to analyze the metabolic pathways and degradation products in biological systems?

  • Answer:
  • In Vitro Metabolism: Incubate with liver microsomes and NADPH, then analyze via LC-MS/MS.
  • Isotopic Labeling: Use 14^{14}C-labeled compound to track metabolic byproducts.
  • Degradation Studies: Expose to simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) to mimic oral administration .

What in vitro/in vivo models are appropriate for evaluating therapeutic potential?

  • Answer:
  • In Vitro: NCI-60 cancer cell panel for cytotoxicity screening; primary patient-derived cells for specificity.
  • In Vivo: Xenograft models (e.g., HCT-116 colorectal cancer in nude mice) with dosing at 10–50 mg/kg.
  • PK/PD: Measure plasma half-life (t1/2_{1/2}) and tissue distribution via LC-MS .

Methodological Notes

  • Key References: Synthesis (), SAR (), computational modeling (), and biological assays ().
  • Data Integrity: Cross-validate findings with orthogonal methods (e.g., SPR after docking studies).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.